Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Physical Properties of Methyl 3-cyanobenzoate
Abstract
Methyl 3-cyanobenzoate (CAS No. 13531-48-1) is a pivotal chemical intermediate, distinguished by its aromatic ester structure incorporating a reactive cyano group. This unique functionality makes it an indispensable building block in the synthesis of a wide array of high-value compounds. Its primary applications are found in the development of Active Pharmaceutical Ingredients (APIs), particularly for anti-inflammatory and antimicrobial agents, as well as in the formulation of modern agrochemicals and specialty polymers.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of methyl 3-cyanobenzoate, offering field-proven insights and detailed experimental protocols essential for researchers, chemists, and professionals in drug development and material science.
Molecular Structure and Chemical Identity
The structural arrangement of methyl 3-cyanobenzoate, featuring a methyl ester and a cyano group at the meta position of the benzene ring, dictates its chemical reactivity and physical characteristics. Understanding this structure is fundamental to its application in targeted synthesis.
Caption: Molecular structure of methyl 3-cyanobenzoate.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | methyl 3-cyanobenzoate | [2][3] |
| CAS Number | 13531-48-1 | [1][3][4][5][6][7][8] |
| Molecular Formula | C₉H₇NO₂ | [1][3][4][5][6][7][8][9][10][11][12] |
| Molecular Weight | 161.16 g/mol | [1][3][4][5][6][7][10][11] |
| Synonyms | 3-Cyanobenzoic acid methyl ester, Methyl m-cyanobenzoate, 3-(Methoxycarbonyl)benzonitrile | [1][3][6][7][9][10] |
| InChI Key | XPBHWSMZTSSEJE-UHFFFAOYSA-N | [2][10] |
| SMILES | COC(=O)C1=CC=CC(=C1)C#N |[2][13] |
Physicochemical Properties
The physical properties of methyl 3-cyanobenzoate are critical for its handling, purification, and reaction setup. The compound presents as a white crystalline solid or powder under standard conditions.[1][11][12] A summary of its key quantitative properties is presented below, reflecting data aggregated from multiple chemical suppliers and databases.
Table 2: Core Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White crystalline powder/solid | [1][11][12] |
| Melting Point | 57-63 °C | [1][4] |
| 58-61 °C | [4] | |
| 59-61 °C | [5][9][13] | |
| 58 °C | [11][12] | |
| Boiling Point | 267.2 °C at 760 mmHg | [5][9][11][12] |
| Density | 1.18 g/cm³ | [5][9][11][12][13] |
| Flash Point | 120 °C | [5][9][12] |
| Vapor Pressure | 0.00826 mmHg at 25 °C | [5][9][12] |
| Refractive Index | 1.535 | [9][12] |
| Solubility | Slightly soluble in Chloroform and Methanol |[5][8][12] |
Expert Insights on Physicochemical Data
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Melting Point: The reported melting point shows a slight variance (57-63 °C), which is typical and can depend on the purity of the sample. A sharp melting range (e.g., 59-61 °C) is a strong indicator of high purity (≥99%). A broader range suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature span.
-
Boiling Point & Distillation: The high boiling point of 267.2 °C indicates that vacuum distillation would be the preferred method for purification to prevent thermal decomposition, which can occur at elevated temperatures.
-
Solubility: Limited solubility in polar protic solvents like methanol while showing some solubility in chlorinated solvents like chloroform is consistent with its relatively nonpolar aromatic structure combined with polar functional groups.[5][12] This differential solubility is key to selecting appropriate solvent systems for reaction, extraction, and crystallization.
Spectroscopic and Analytical Characterization
While this guide does not provide raw spectral data, it is crucial to verify the identity and purity of methyl 3-cyanobenzoate using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The aromatic protons will exhibit characteristic splitting patterns and chemical shifts in the downfield region (typically 7.5-8.5 ppm), while the methyl ester protons will appear as a singlet in the upfield region (~3.9 ppm). PubChem indicates the availability of ¹³C NMR data for this compound.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Expect strong characteristic absorption bands for the nitrile (C≡N) stretch (~2230 cm⁻¹), the ester carbonyl (C=O) stretch (~1720 cm⁻¹), and C-O stretching.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight (161.16 g/mol ).[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Assays often specify a purity of ≥99%.[1]
Field-Proven Experimental Protocols
The following protocols describe standard, self-validating methodologies for the characterization of methyl 3-cyanobenzoate.
Protocol 1: Melting Point Determination (Capillary Method)
This method provides a reliable assessment of purity.
Methodology:
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Sample Preparation: Finely crush a small amount of the white crystalline solid to ensure uniform packing.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, loading it to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point (e.g., heat quickly to ~40 °C).
-
Data Acquisition: Decrease the heating rate to 1-2 °C per minute.
-
Causality: A slow heating rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.
-
-
Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure sample will have a sharp range of 1-2 °C.
Caption: Workflow for Melting Point Determination.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This protocol establishes a baseline for quantifying the purity of methyl 3-cyanobenzoate.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of methyl 3-cyanobenzoate in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Causality: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains and separates moderately polar to nonpolar aromatic compounds like methyl 3-cyanobenzoate.
-
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. This system is self-validating as the separation efficiency and peak shape provide immediate feedback on the method's suitability.
Safety, Handling, and Storage
Methyl 3-cyanobenzoate is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[4][13] It may cause skin and serious eye irritation.[14]
-
Handling:
-
Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]
Conclusion
Methyl 3-cyanobenzoate is a well-characterized compound with a defined set of physical properties that are crucial for its successful application in research and industry. Its status as a white crystalline solid with a melting point in the range of 57-63 °C and a high boiling point informs its purification and handling procedures. As a key synthetic intermediate, a thorough understanding of its properties, supported by robust analytical validation and adherence to safety protocols, is paramount for any scientist or developer utilizing this versatile molecule.
References
-
ChemIndex. 13531-48-1 | Methyl 3-cyanobenzoate. [Link]
-
TG-Chemical. Methyl 3-cyanobenzoate - 13531-48-1. [Link]
-
BoroPharm Inc. Methyl 3-cyanobenzoate. [Link]
-
Chemsrc. Methyl 3-cyanobenzoate | CAS#:13531-48-1. [Link]
-
LookChem. Methyl 3-cyanobenzoate. [Link]
-
National Institutes of Health (NIH), PubChem. Benzoic acid, 3-cyano-, methyl ester | C9H7NO2 | CID 83554. [Link]
-
Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link]
-
Pharmaffiliates. CAS No : 13531-48-1 | Product Name : Methyl 3-cyanobenzoate. [Link]
-
ChemBK. 3-CYANOBENZOIC ACID METHYL ESTER. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Benzoic acid, 3-cyano-, methyl ester | C9H7NO2 | CID 83554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chembk.com [chembk.com]
- 9. 13531-48-1 | Methyl 3-cyanobenzoate [chemindex.com]
- 10. Methyl 3-cyanobenzoate | CymitQuimica [cymitquimica.com]
- 11. Methyl 3-cyanobenzoate CAS#: 13531-48-1 [m.chemicalbook.com]
- 12. lookchem.com [lookchem.com]
- 13. Methyl 3-cyanobenzoate | CAS#:13531-48-1 | Chemsrc [chemsrc.com]
- 14. aksci.com [aksci.com]
